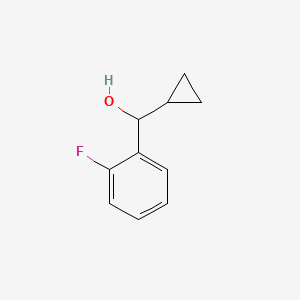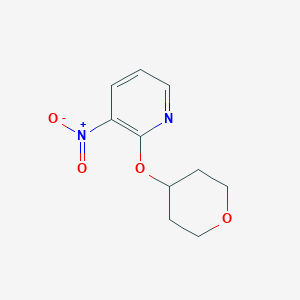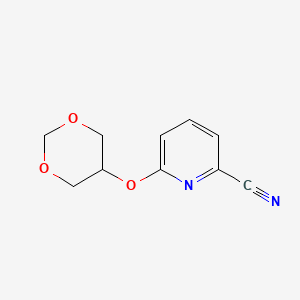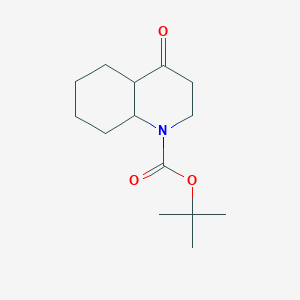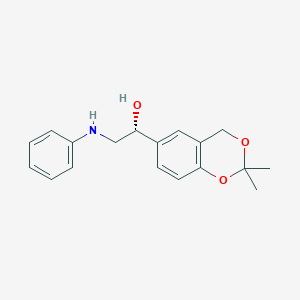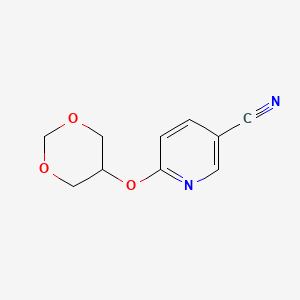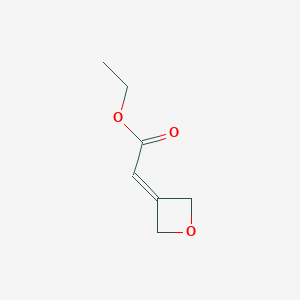
Ethyl 2-(oxetan-3-ylidene)acetate
Vue d'ensemble
Description
Ethyl 2-(Oxetan-3-ylidene)acetate is a compound used in the treatment of cancer . It has a molecular weight of 142.15 and its IUPAC name is ethyl 3-oxetanylideneacetate .
Synthesis Analysis
The synthesis of Ethyl 2-(Oxetan-3-ylidene)acetate can be achieved from 3-Oxetanone and Triethyl phosphonoacetate . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of Ethyl 2-(Oxetan-3-ylidene)acetate is C7H10O3 . The InChI code is 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(Oxetan-3-ylidene)acetate is a liquid that is colourless to light yellow . It has a density of 1.228g/cm3 , a boiling point of 207.1ºC at 760 mmHg , and a flash point of 78ºC . It should be stored sealed in dry conditions, preferably in a freezer under -20°C .Applications De Recherche Scientifique
1. Chemical Synthesis and Reactivity
Ethyl 2-(oxetan-3-ylidene)acetate and similar compounds are used in various chemical syntheses. For instance, methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines, resulting in products of regioselective addition at the α-position of the activated exocyclic C=C bond, creating 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Additionally, the title compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, has been observed to form six-membered 1,3-dithiane rings with a twist-boat conformation (Boukhedena et al., 2018).
2. Role in Polymerization and Material Science
Ethyl 2-(oxetan-3-ylidene)acetate derivatives play a significant role in polymerization and material science. The silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate have been utilized to afford oxetane/azetidine containing spirocycles (Jones et al., 2016). These compounds are important for creating specialized polymers and materials with unique properties.
3. Structural and Optical Properties in Chemistry
Research has also focused on the structural and optical properties of derivatives of ethyl 2-(oxetan-3-ylidene)acetate. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, displayed solid-state fluorescence (Chunikhin & Ershov, 2021). This research is pivotal in developing new fluorescent materials for various applications.
4. Use in Biological Activity Studies
Moreover, ethyl 2-(oxetan-3-ylidene)acetate derivatives have been synthesized for potential biological activities. For instance, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates have been studied for their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities in vitro and in laboratory animals (Gurevich et al., 2020). This illustrates the compound's potential in medical and pharmaceutical research.
5. Catalysis and Reaction Mechanisms
Ethyl 2-(oxetan-3-ylidene)acetate and its derivatives have been employed in studying catalysis and reaction mechanisms. An example is the efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts, where imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), were used as catalysts in the transesterification involving various esters and alcohols (Grasa et al., 2003).
Safety And Hazards
Ethyl 2-(Oxetan-3-ylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZGHWOZWYWLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693399 | |
| Record name | Ethyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(oxetan-3-ylidene)acetate | |
CAS RN |
922500-91-2 | |
| Record name | Ethyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(oxetan-3-ylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


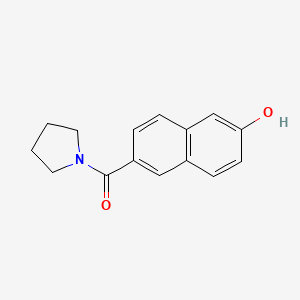
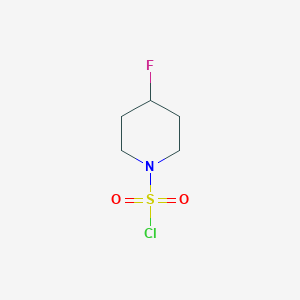
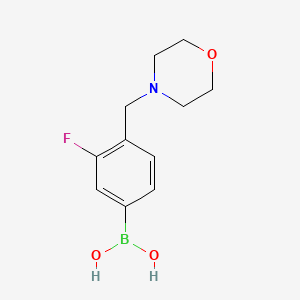
![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)
![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)
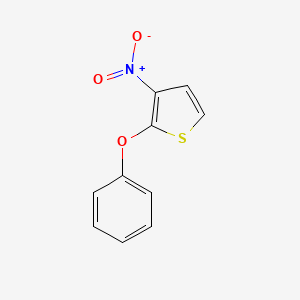
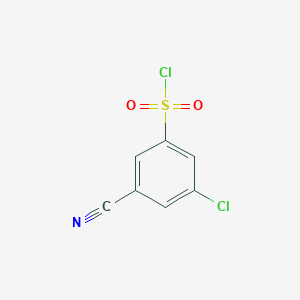
![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)
